Tributyl(dodecyl)phosphanium iodide

Description

Contextualization within Onium Salts and Organophosphorus Chemistry

Quaternary phosphonium (B103445) salts are a subset of the broader category of onium salts. acs.orgacs.orgwikipedia.org Onium salts are compounds containing a complex cation where the central atom is a nonmetal. acs.org The term "onium" is appended to the root name of the element, hence "phosphonium" for phosphorus. acs.orgacs.orgodu.edu These salts are integral to organophosphorus chemistry, a field focused on compounds containing carbon-phosphorus bonds. researchgate.netmdpi.com

The structure of onium salts, with a positively charged central atom, is a key determinant of their chemical behavior. acs.org In the case of quaternary phosphonium salts, the four organic substituents attached to the phosphorus center create a stable cation that can be paired with various anions. wikipedia.org This structural feature is central to their utility in a wide array of chemical transformations.

Academic Significance of Long-Chain Quaternary Phosphonium Iodide Salts

Long-chain quaternary phosphonium iodide salts, such as tributyl(dodecyl)phosphanium iodide, have garnered considerable academic interest due to their unique combination of properties. The presence of long alkyl chains imparts specific characteristics, such as increased hydrophobicity and surface activity. mdpi.com These properties are crucial for their application in various research areas.

Research has demonstrated the importance of long-chain phosphonium salts as dispersants in the preparation of conductive silver pastes for photovoltaic applications. researchgate.net Specifically, those with long-chain substituents and weakly coordinating anions have been shown to improve the efficiency of silicon photovoltaic cells. researchgate.net The long alkyl chains are also a key feature in their investigated use as antimicrobial agents, with studies indicating a correlation between the hydrophobicity of the molecule and its membrane activity. mdpi.com Furthermore, these salts are explored as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. acs.orgchemkente.com

The iodide anion also plays a role in the reactivity and utility of these salts. Generally, in the synthesis of phosphonium salts through the SN2 reaction of a phosphine (B1218219) with an alkyl halide, the reactivity follows the order I > Br > Cl, making iodides significant in synthetic strategies. chemkente.com

Historical Development of Phosphonium-Based Compounds in Chemical Research

The history of phosphonium-based compounds is deeply rooted in the broader development of organophosphorus chemistry. Early work in the 19th century laid the foundation for understanding the synthesis and reactivity of these compounds. For instance, the synthesis of methylphosphonic acid dichloride in 1873 was a significant step. mdpi.com

A pivotal moment in the history of phosphonium compounds was the development of the Wittig reaction by Georg Wittig in the mid-20th century. youtube.com This reaction, which utilizes phosphonium ylides derived from phosphonium salts, revolutionized the synthesis of alkenes from carbonyl compounds. wikipedia.orgyoutube.com The preparation of these essential ylides typically begins with the formation of a phosphonium salt by reacting a phosphine with an alkyl halide. youtube.com

The discovery and development of phase-transfer catalysis in the 1960s further expanded the applications of phosphonium salts. acs.org Their ability to transport anionic reagents between aqueous and organic phases made them invaluable catalysts for various nucleophilic substitution reactions. acs.org Over the years, research has continued to uncover new applications for phosphonium salts, including their use as ionic liquids, in the development of antimicrobial materials, and as reagents in organic synthesis. researchgate.netmdpi.com

Properties

CAS No. |

43192-76-3 |

|---|---|

Molecular Formula |

C24H52IP |

Molecular Weight |

498.5 g/mol |

IUPAC Name |

tributyl(dodecyl)phosphanium;iodide |

InChI |

InChI=1S/C24H52P.HI/c1-5-9-13-14-15-16-17-18-19-20-24-25(21-10-6-2,22-11-7-3)23-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

GMMGKDAAFVMPRF-UHFFFAOYSA-M |

Canonical SMILES |

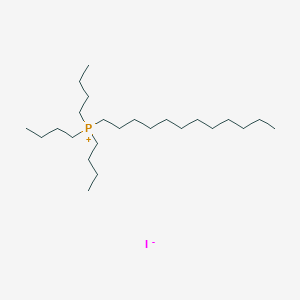

CCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[I-] |

Origin of Product |

United States |

Synthetic Methodologies for Tributyl Dodecyl Phosphanium Iodide and Analogous Structures

Quaternization Reactions of Tertiary Phosphines

The quaternization of tertiary phosphines is a classic example of an SN2 reaction, where the phosphorus atom acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide. youtube.com This process results in the formation of a new carbon-phosphorus bond and yields a tetra-substituted phosphonium (B103445) salt. youtube.comorganic-chemistry.org

The most common method for synthesizing tributyl(dodecyl)phosphanium iodide is the direct reaction of tributylphosphine (B147548) with dodecyl iodide. In this reaction, the lone pair of electrons on the phosphorus atom of tributylphosphine nucleophilically attacks the terminal carbon atom of dodecyl iodide. The iodide ion is displaced as the leaving group, becoming the counter-ion to the newly formed tributyl(dodecyl)phosphanium cation.

This alkylation is a well-established method for preparing a wide array of phosphonium salts. organic-chemistry.org The general reaction is represented as: R3P + R'X → [R3PR']+X-

For the specific synthesis of this compound, the reaction is: (C4H9)3P + C12H25I → [(C4H9)3P(C12H25)]+I-

The reactivity of the alkyl halide is a crucial factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. google.com This is because iodide is an excellent leaving group, facilitating the SN2 displacement by the tertiary phosphine (B1218219). stackexchange.com

The synthesis of phosphonium salts can be performed under various conditions, including solvent-free (neat) or in the presence of a solvent. google.com The choice of conditions can significantly impact reaction rate, yield, and ease of product isolation.

Solvent-Free Synthesis: Conducting the quaternization reaction without a solvent is a common and efficient approach, particularly when the reactants are liquids. nih.gov This method often involves heating a mixture of the tertiary phosphine and the alkyl halide. researchgate.net For the synthesis of sterically hindered phosphonium salts, solvent-free conditions at elevated temperatures (e.g., 90–110 °C) have been successfully employed. nih.gov This approach minimizes waste and can simplify the work-up procedure, as the product may crystallize upon cooling. researchgate.net

Solvent-Mediated Synthesis: The use of a solvent is often necessary, especially when one or both reactants are solids. nih.gov Solvents also help to control the reaction temperature and can influence the reaction rate. Common solvents for phosphonium salt synthesis include toluene, benzene, chloroform, and acetonitrile. google.comresearchgate.netorgsyn.org

Polar aprotic solvents , such as acetonitrile, are often used due to their ability to solvate the forming ionic species, which can accelerate the reaction. nih.gov

Non-polar solvents like toluene or benzene are also frequently used. google.comorgsyn.org In these cases, the resulting phosphonium salt often has low solubility and precipitates out of the solution as it forms, which drives the reaction to completion and simplifies product isolation. youtube.comorgsyn.org

The table below summarizes the effect of different solvent conditions on the synthesis of phosphonium iodides based on literature findings.

| Reaction Condition | Typical Solvents | Advantages | Considerations | Reference |

|---|---|---|---|---|

| Solvent-Free (Neat) | N/A | High concentration, reduced waste, simplified work-up. | Requires at least one liquid reactant; potential for exothermic reaction. | nih.govd-nb.info |

| Solvent-Mediated (Non-polar) | Toluene, Benzene | Product often precipitates, simplifying isolation. | May require heating to achieve a sufficient reaction rate. | google.comorgsyn.org |

| Solvent-Mediated (Polar Aprotic) | Acetonitrile | Can accelerate reaction rates; suitable for solid reactants. | Product may remain dissolved, requiring solvent removal or precipitation. | nih.gov |

Temperature is a critical parameter in the synthesis of phosphonium salts. Increasing the reaction temperature generally increases the rate of the quaternization reaction, in line with typical kinetic principles for SN2 reactions. google.com

For less reactive alkyl halides, such as chlorides, heating is often necessary to achieve a reasonable reaction rate and high conversion. google.com Reactions may be carried out at temperatures ranging from 60°C to over 100°C, sometimes for extended periods (10 to 30 hours), to ensure the reaction proceeds to completion. google.com For more reactive alkyl iodides, the reaction may proceed efficiently even at room temperature, although gentle heating or refluxing is commonly used to reduce reaction times. researchgate.netorgsyn.org

However, excessively high temperatures can lead to side reactions or decomposition of the reactants or products. google.com The optimal temperature is therefore a balance between achieving a practical reaction rate and maintaining the stability of the chemical species involved. For instance, the synthesis of certain phosphonium salts is conducted by heating the reactants in a solvent like chloroform under reflux. researchgate.net In contrast, some syntheses involving highly reactive iodomethane proceed effectively at room temperature. orgsyn.org The synthesis of sterically hindered phosphonium salts from 1-bromoalkanes has been performed at temperatures between 90-110°C under solvent-free conditions. nih.gov

Alternative Synthetic Pathways for Phosphonium Iodide Derivatives

While direct alkylation is the most straightforward route, alternative methods provide access to phosphonium iodides, especially those with specific functionalities or substitution patterns that are not readily accessible through direct quaternization.

An indirect but versatile route to phosphonium salts involves the use of phosphine oxides as precursors. Tertiary phosphine oxides (R3P=O) are highly stable compounds, often formed as by-products in reactions like the Wittig reaction. wikipedia.org The strength of the P=O bond makes their direct reduction challenging, typically requiring a two-step activation-reduction sequence. ru.nlacs.org

The general strategy involves:

Activation: The phosphine oxide is first treated with an activating agent to convert the stable P=O bond into a more reactive intermediate. Common activating agents include oxalyl chloride or phosgene, which transform the phosphine oxide into a chlorophosphonium salt (e.g., [R3PCl]+Cl-). acs.orgnih.gov

Reduction: The activated intermediate is then reduced to the corresponding tertiary phosphine. A variety of reducing agents can be employed, such as metal hydrides (e.g., LiAlH4) or, in more modern methods, silanes like hexachlorodisilane (Si2Cl6) under mild, metal-free conditions. acs.orgnih.govorganic-chemistry.org

Quaternization: The resulting tertiary phosphine can then be alkylated with an alkyl iodide, as described in section 2.1.1, to yield the desired phosphonium iodide salt.

A more recent development involves the iodine-mediated reduction of phosphine oxides directly to phosphines using phosphonic acid (H3PO3) under solvent-free conditions. organic-chemistry.org This method avoids harsh reagents and simplifies the process of regenerating valuable phosphine ligands from their oxides. organic-chemistry.org

The table below outlines key reagents used in the reduction of phosphine oxides.

| Step | Reagent(s) | Intermediate/Product | Reference |

|---|---|---|---|

| Activation | Oxalyl chloride, (COCl)2 | Chlorophosphonium salt | acs.orgnih.gov |

| Reduction | Hexachlorodisilane, Si2Cl6 | Tertiary Phosphine | acs.orgnih.gov |

| Phosphonic Acid (H3PO3) / Iodine (I2) | Tertiary Phosphine | organic-chemistry.org |

A powerful method for synthesizing functionalized phosphonium iodides involves the in-situ generation of a reactive phosphonium species from a tertiary phosphine and elemental iodine. The triphenylphosphine (B44618)/iodine (PPh3/I2) combination is a well-studied reagent system for this purpose. nih.gov

This methodology is particularly useful for preparing α-alkoxymethylphosphonium iodides from bis-alkoxymethanes. nih.govd-nb.info The reaction proceeds under mild conditions, typically at room temperature in a solvent like toluene. nih.govresearchgate.net The plausible mechanism involves the initial reaction of triphenylphosphine with iodine to form an iodophosphonium iodide species ([Ph3PI]+I-). This intermediate then reacts with the bis-alkoxymethane substrate to generate the functionalized phosphonium salt. researchgate.net

A key advantage of this approach is its ability to create phosphonium salts with specific functionalities attached to the carbon atom adjacent to the phosphorus, which can be difficult to achieve through direct alkylation of a functionalized halide. nih.gov The method avoids the use of toxic reagents and intermediates often associated with other routes to similar compounds. nih.govd-nb.info While often demonstrated with triphenylphosphine, the principle can be extended to other tertiary phosphines to create analogous structures.

Formation within Wittig Reaction Schemes

The formation of a phosphonium salt, such as this compound, is generally achieved through the quaternization of a phosphine with an alkyl halide. wikipedia.orglibretexts.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the phosphorus atom of the phosphine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. libretexts.orgmasterorganicchemistry.com

For the specific synthesis of this compound, tributylphosphine is reacted with dodecyl iodide. The lone pair of electrons on the phosphorus atom of tributylphosphine attacks the terminal carbon atom of dodecyl iodide, leading to the formation of a P-C bond and the expulsion of the iodide ion. This process results in the formation of the desired phosphonium salt.

| Reactant 1 | Reactant 2 | Product |

| Tributylphosphine | Dodecyl Iodide | This compound |

Once the phosphonium salt is synthesized, it is then converted into the active Wittig reagent (an ylide) through deprotonation by a strong base. libretexts.orgchemtube3d.com The presence of the positively charged phosphorus atom increases the acidity of the adjacent C-H bonds, facilitating their removal by bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH2). wikipedia.orgmasterorganicchemistry.com The resulting ylide can then react with a carbonyl compound to form an alkene. libretexts.orgwikipedia.org The reliability and broad applicability of this reaction have established it as a standard method in organic synthesis. libretexts.org

Halogen Exchange Reactions in Phosphonium Salt Synthesis

Halogen exchange reactions provide an alternative and often advantageous route for the synthesis of specific phosphonium salts, including this compound. This method is particularly useful when the desired alkyl iodide is less accessible or more expensive than other alkyl halides, such as chlorides or bromides. The general principle involves synthesizing a phosphonium salt with a different halide anion and then exchanging that anion for iodide.

This process, often referred to as a Finkelstein-type reaction, relies on the differential solubility of alkali metal salts in organic solvents. rsc.orgrsc.org For instance, tributyl(dodecyl)phosphanium chloride or bromide can be synthesized first. This salt is then treated with an alkali metal iodide, such as sodium iodide or potassium iodide, typically in a solvent like acetone. The equilibrium of the reaction is driven forward by the precipitation of the less soluble sodium or potassium chloride/bromide, leaving the desired phosphonium iodide in solution.

The rate of phosphonium salt formation is generally faster with alkyl iodides compared to bromides or chlorides (I > Br > Cl) due to the better leaving group ability of iodide. google.com Utilizing a catalytic amount of an iodide salt can accelerate the formation of a phosphonium salt from an alkyl chloride or bromide. stackexchange.com The iodide acts as a superior nucleophile to displace the initial halide, and as an excellent leaving group, it is subsequently displaced by the phosphine. stackexchange.com

Quaternary phosphonium salts themselves can also act as catalysts in gas-phase halogen exchange reactions between alkyl halides. rsc.orgrsc.org Furthermore, anion exchange resins can be employed to systematically swap the halide anion of a quaternary salt for a variety of other anions in non-aqueous media. nih.gov

| Starting Material | Reagent | Product | Byproduct (Precipitate) |

| Tributyl(dodecyl)phosphanium bromide | Sodium Iodide | This compound | Sodium Bromide |

Advanced Spectroscopic and Structural Elucidation Techniques for Tributyl Dodecyl Phosphanium Iodide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cationic and Anionic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of tributyl(dodecyl)phosphanium iodide in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within the molecule.

Proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR spectroscopy are instrumental in confirming the structure of the tributyl(dodecyl)phosphanium cation. mdpi.comnih.gov

¹H NMR: The ¹H NMR spectrum of the tributyl(dodecyl)phosphanium cation is expected to show characteristic signals for the different proton environments in the butyl and dodecyl chains. The protons on the alpha-carbons (directly attached to the phosphorus atom) would appear as a multiplet at a downfield chemical shift due to the electron-withdrawing effect of the phosphonium (B103445) center. The overlapping signals of the methylene (B1212753) groups in the middle of the long alkyl chains would form a broad multiplet in the upfield region, while the terminal methyl groups of the butyl and dodecyl chains would each exhibit a distinct triplet.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the butyl and dodecyl chains. Similar to ¹H NMR, the carbons alpha to the phosphorus atom are the most deshielded and appear at the lowest field. The chemical shifts of the other carbons in the alkyl chains would follow a predictable pattern, moving to higher fields as their distance from the phosphonium center increases. mdpi.com

³¹P NMR: ³¹P NMR is particularly valuable for characterizing phosphonium salts. A single resonance is expected for the phosphorus atom in this compound. The chemical shift of this signal is indicative of the quaternary phosphonium environment. rsc.orgorganicchemistrydata.org For phosphonium salts in general, these shifts typically appear in a characteristic range, allowing for straightforward identification. osti.govmagritek.com

Table 1: Representative ¹H, ¹³C, and ³¹P NMR Chemical Shift Data for a Similar Quaternary Phosphonium Salt (Tributylmethylphosphonium Iodide) nih.gov

| Nucleus | Functional Group | Chemical Shift (ppm) |

| ¹H | P-CH ₃ | 2.2 (d) |

| P-(CH ₂)₃-CH₃ | 2.1-1.9 (m) | |

| -(CH₂)₂-CH ₂-CH₃ | 1.5-1.3 (m) | |

| -CH₂-CH ₃ | 0.9 (t) | |

| ¹³C | P-C H₃ | 10.1 (d) |

| P-C H₂- | 23.6 (d) | |

| -C H₂-CH₂-CH₃ | 24.1 (d) | |

| -CH₂-C H₂-CH₃ | 13.4 | |

| ³¹P | P ⁺ | 33.5 |

Note: This data is for a related compound and serves as an example of the expected spectral features. d = doublet, t = triplet, m = multiplet.

Variable temperature (VT) NMR spectroscopy is a powerful tool for studying the conformational dynamics of flexible molecules like this compound. nih.govnih.govox.ac.uk The long dodecyl chain can adopt numerous conformations in solution, and VT-NMR can provide insights into the energy barriers associated with rotations around the C-C bonds.

At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in averaged signals for the protons and carbons of the alkyl chains. ox.ac.uk As the temperature is lowered, the rate of these conformational changes slows down. If the temperature is lowered sufficiently to the point where the rate of interconversion between different conformers becomes slow on the NMR timescale, separate signals for the individual conformers may be observed. scielo.brresearchgate.net This phenomenon, known as coalescence, allows for the determination of the activation energy for the conformational change. uq.edu.auvnu.edu.vn

For this compound, VT-NMR studies could reveal information about the flexibility of the dodecyl chain and any potential interactions between the chain and the phosphonium headgroup or the iodide anion in different solvent environments.

X-ray Crystallography for Solid-State Structural Analysis

A single-crystal X-ray diffraction study would reveal the geometry around the central phosphorus atom, which is expected to be tetrahedral. It would also show the conformation of the butyl and dodecyl chains in the crystalline state and the relative position of the iodide anion with respect to the phosphonium cation. These details are crucial for understanding the intermolecular forces, such as van der Waals interactions and electrostatic forces, that govern the solid-state structure.

Vibrational Spectroscopy (e.g., FT-IR) for Molecular Fingerprinting

Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups and obtain a "molecular fingerprint" of a compound. The FT-IR spectrum of this compound would be characterized by vibrational modes associated with the alkyl chains and the phosphonium core.

Key expected vibrational bands include:

C-H stretching vibrations: Strong bands in the region of 2850-3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methylene and methyl groups of the butyl and dodecyl chains. researchgate.net

C-H bending vibrations: Bands in the 1300-1500 cm⁻¹ region due to the scissoring and bending modes of the CH₂ and CH₃ groups. researchgate.net

P-C vibrations: The vibrations involving the phosphorus-carbon bonds would also be present, though they may be weaker and coupled with other modes.

Table 2: Representative FT-IR Absorption Bands for Quaternary Phosphonium Salts nih.govnih.govpw.edu.pl

| Wavenumber (cm⁻¹) | Assignment |

| 2960-2850 | C-H stretching (alkyl chains) |

| 1470-1450 | C-H bending (CH₂) |

| 1380-1370 | C-H bending (CH₃) |

| ~970 | Quaternary Nitrogen (for comparison) |

Note: This table provides a general range for characteristic vibrations in similar compounds.

X-ray Photoelectron Spectroscopy (XPS) for Cation-Anion Interactions

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. nih.gov In the context of this compound, XPS is particularly useful for probing the electronic interactions between the phosphonium cation and the iodide anion. osti.govacs.orgornl.gov

By measuring the binding energies of core-level electrons, such as P 2p and I 3d, one can deduce information about the charge distribution within the ionic pair. rsc.orgresearchgate.net The binding energy of the P 2p electrons in the phosphonium cation will be influenced by the proximity and nature of the counter-ion. acs.org Similarly, the binding energy of the I 3d electrons of the iodide anion will be affected by its interaction with the positively charged phosphonium center. thermofisher.com

Studies on other ionic liquids have shown that the strength of the cation-anion interaction can be correlated with shifts in the core-level binding energies. ucl.ac.uk For this compound, a stronger interaction between the cation and anion would be expected to lead to a greater perturbation of their respective electronic environments, which would be observable as shifts in their XPS spectra.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis) for Stability Studies

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are essential for evaluating the thermal stability of this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

A TGA curve for this compound would reveal its decomposition temperature, which is a critical parameter for its potential use in high-temperature applications. The onset temperature of decomposition indicates the point at which the compound begins to degrade. The analysis can also provide information about the number of decomposition steps and the nature of the degradation products, especially when coupled with mass spectrometry (TGA-MS). rsc.orgmdpi.com

The thermal stability of phosphonium salts is influenced by factors such as the nature of the alkyl chains and the counter-ion. marquette.edu Generally, quaternary phosphonium salts exhibit good thermal stability. The TGA of this compound would likely show a single-step decomposition process at an elevated temperature, corresponding to the breakdown of the organic cation.

Mechanistic and Theoretical Investigations of Tributyl Dodecyl Phosphanium Iodide Systems

Computational Chemistry Approaches

Computational methods provide a powerful lens through which the molecular and electronic properties of tributyl(dodecyl)phosphanium iodide can be examined. These in-silico techniques offer insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has proven to be an invaluable tool for probing the electronic structure and predicting the reactivity of chemical species. nih.govmdpi.com In the context of phosphonium (B103445) salts like this compound, DFT calculations can illuminate key features that govern their chemical behavior.

Studies on related systems have demonstrated the utility of DFT in determining optimized geometries and electronic properties. For instance, the B3LYP hybrid functional combined with a 6-31G(d) basis set is a common approach for evaluating the ground state of organic molecules. nih.gov Such calculations can reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. nih.gov This gap is a critical parameter, as a smaller gap often correlates with higher reactivity and can influence the molecule's absorption spectrum. nih.gov

The table below presents a hypothetical dataset based on typical DFT calculations for a phosphonium iodide system, illustrating the type of information that can be obtained.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -2.1 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 4.1 eV | A measure of the molecule's electronic excitability and chemical reactivity. |

| Mulliken Charge on P | +0.85 | Quantifies the partial positive charge on the phosphorus atom, a key feature of the phosphonium cation. |

| Mulliken Charge on I | -0.95 | Shows the nearly complete negative charge on the iodide anion, indicating a strong ionic character. |

This table is illustrative and based on general principles of DFT calculations on similar compounds.

Furthermore, DFT can be employed to investigate the electronic structure of complexes formed during a reaction, providing insights into the perturbations caused by ligand interactions. mdpi.com The partial positive charge on the phosphorus atom and the negative charge on the iodide anion confirm the ionic nature of the P-I bond, which is fundamental to its function in many chemical processes. mdpi.com

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly its aggregation into supramolecular structures and its properties as an ionic liquid. diva-portal.org These simulations model the movement of atoms and molecules over time, providing a window into the intermolecular forces and structural arrangements that govern the macroscopic properties of the substance. diva-portal.org

MD simulations can reveal the structure of the solvation shells that form around the tributyl(dodecyl)phosphanium cation and the iodide anion. diva-portal.org For instance, simulations of lithium iodide in dimethyl sulfoxide (B87167) (DMSO) have shown how solvent molecules arrange themselves around the ions. diva-portal.org A similar approach applied to this compound would elucidate how the long dodecyl chains and the butyl groups influence its interaction with solvents and other molecules, and how the iodide anion is positioned relative to the bulky cation.

The supramolecular assembly of ionic liquids is a key area of investigation where MD simulations are particularly insightful. These simulations can predict how the phosphonium cations and iodide anions pack together in the liquid state, and how this organization is influenced by temperature and the presence of other chemical species. This information is crucial for understanding properties like viscosity, conductivity, and its efficacy as a solvent or catalyst.

Elucidation of Reaction Mechanisms in Catalytic Cycles

The catalytic activity of phosphonium salts is often mediated by non-covalent interactions, namely ion-pair interactions and hydrogen bonding. chemrxiv.orguni-regensburg.denih.govrsc.org In many catalytic systems, the phosphonium cation and the iodide anion can act in concert to activate substrates. nii.ac.jp

For example, in the reaction of epoxides with carbon dioxide, a proposed mechanism involves the activation of the epoxide through hydrogen bonding with a functional group on the catalyst. nii.ac.jp Subsequently, the iodide anion, acting as a nucleophile, attacks the activated epoxide. nii.ac.jp The strength of the interaction between the cation and anion is crucial; a weaker interaction can lead to a more "naked" and therefore more nucleophilic anion, enhancing catalytic activity. nii.ac.jp

Theoretical investigations have highlighted that in some bifunctional catalysts, a distinct hydrogen bond is energetically more favorable than a simple "strict ion pair". chemrxiv.org This directional and stabilizing hydrogen bond can significantly influence the enantioselectivity of a reaction. chemrxiv.org Computational studies can help to distinguish between these modes of activation and determine which is predominant in a given system. chemrxiv.org

This compound can exhibit synergistic effects when used in combination with other catalytic components. The iodide ion itself can act as a nucleophilic catalyst. stackexchange.com In reactions involving alkyl bromides, the addition of a catalytic amount of iodide can significantly accelerate the reaction. stackexchange.com The iodide, being a better nucleophile than other species present, can displace the bromide. The resulting alkyl iodide is then more susceptible to subsequent nucleophilic attack, and the iodide ion is regenerated, allowing it to participate in further catalytic cycles. stackexchange.com

The synergy arises from the fact that iodide is both a good nucleophile and a good leaving group. stackexchange.com This dual reactivity allows it to facilitate a key bond-forming step that might otherwise be slow. The phosphonium cation, in this scenario, acts as a phase-transfer agent, bringing the iodide anion into the organic phase where the reaction occurs.

Reductive elimination is a fundamental step in many organometallic catalytic cycles, leading to the formation of a new bond and the reduction of the metal center's oxidation state. nih.govrsc.org While often associated with transition metals, analogous C-P reductive elimination pathways can be considered in the context of phosphorus-based catalysis.

In catalytic cycles involving phosphonium salts, the phosphorus center can be viewed as undergoing formal changes in its coordination and electronic environment. While not a metal, the principles of reductive elimination can be conceptually applied. For instance, after a series of steps where substrates have coordinated to the phosphorus, a final step might involve the formation of a C-P bond followed by its cleavage to release a product and regenerate the catalyst.

More directly relevant is the role of the iodide counter-ion in influencing reductive elimination from a metal center in a multi-component catalytic system. The dissociation of a halide ligand, such as iodide, from a metal complex is often a prerequisite for reductive elimination. nsf.gov Computational studies on platinum complexes have shown that the loss of an iodide ligand can trigger an electronic rearrangement that facilitates the subsequent reductive elimination step. nsf.gov In a system containing this compound, the iodide anion could participate in such equilibria, influencing the concentration of the key five-coordinate intermediate from which reductive elimination occurs. nsf.gov

Understanding Pnictogen Bonding in Phosphonium Iodide Derivatives

Pnictogen bonding is a non-covalent interaction where a pnictogen atom (an element from Group 15 of the periodic table, such as phosphorus) acts as an electrophilic species, interacting with a nucleophile. In the context of this compound, the phosphorus atom of the cation is the pnictogen bond donor, and the iodide anion is the acceptor. This interaction is characterized by the presence of a region of positive electrostatic potential, known as a σ-hole, on the phosphorus atom, located opposite to the covalent bonds it forms with the carbon atoms of the alkyl chains.

Theoretical and computational studies have elucidated the nature of pnictogen bonding in various phosphonium salt systems. These investigations reveal that the strength and geometry of the pnictogen bond are influenced by the nature of the substituents on the phosphorus atom and the identity of the interacting nucleophile. In this compound, the four alkyl groups attached to the phosphorus atom create a sterically hindered environment. However, the σ-hole on the phosphorus atom remains accessible for interaction with the iodide anion.

| Parameter | Description | Typical Values in Phosphonium Systems |

| Interaction Energy | The stabilization energy gained from the pnictogen bond. | -5 to -20 kcal/mol |

| P···I Distance | The distance between the phosphorus atom and the iodide anion. | Typically shorter than the sum of their van der Waals radii. |

| C-P···I Angle | The angle formed by one of the carbon-phosphorus bonds and the phosphorus-iodide pnictogen bond. | Approaches 180°, indicating a high degree of directionality. |

This table provides generalized data based on computational studies of various phosphonium iodide systems. Specific values for this compound would require dedicated crystallographic or computational analysis.

The understanding of pnictogen bonding in phosphonium iodide derivatives is crucial for the rational design of these compounds for various applications, including their use as catalysts and in materials science, where the supramolecular assembly directed by these interactions plays a pivotal role.

Aggregation Phenomena and Microreactor Formation in Solution

This compound is an amphiphilic molecule, possessing a hydrophilic, charged phosphonium head group and a long, hydrophobic dodecyl chain. This dual nature drives its self-assembly in solution to form organized aggregates, such as micelles and vesicles. This aggregation behavior is a key aspect of its functionality in various chemical processes.

In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), the individual ions of this compound associate to form micelles. In these structures, the hydrophobic dodecyl tails cluster together to form a nonpolar core, while the charged tributylphosphonium head groups are exposed to the aqueous solvent. Conversely, in nonpolar organic solvents, the salt can form reverse micelles, where the polar head groups and the iodide counterions are sequestered in a polar core, and the hydrophobic tails extend into the surrounding nonpolar medium.

These self-assembled aggregates can function as "microreactors," creating distinct reaction environments that can significantly influence the rates and selectivities of chemical reactions. The nonpolar core of a micelle in an aqueous solution can solubilize nonpolar reactants, bringing them into close proximity and increasing their effective concentration, thereby accelerating the reaction. Similarly, the polar core of a reverse micelle in a nonpolar solvent can provide a suitable environment for polar reactants or catalysts.

The catalytic activity of phosphonium salts in this context is often referred to as micellar catalysis or phase-transfer catalysis, depending on the specific system. The formation of these microreactors is influenced by several factors, including the concentration of the phosphonium salt, the nature of the solvent, temperature, and the presence of other solutes.

| Factor | Influence on Aggregation and Microreactor Formation |

| Concentration | Above the CMC, micelles form. The size and shape of these aggregates can change with concentration. |

| Solvent Polarity | Dictates the type of aggregate formed (micelles in polar solvents, reverse micelles in nonpolar solvents). |

| Temperature | Can affect the CMC and the stability of the aggregates. |

| Alkyl Chain Length | Longer chains generally lead to a lower CMC and more stable micelles. |

| Counterion | The nature of the anion can influence the packing of the head groups and the overall micelle structure. |

The ability of this compound to form these dynamic, self-assembling microreactors is a significant aspect of its utility in organic synthesis, where it can be employed to enhance reaction efficiency and control reaction pathways.

Applications in Solvent Extraction and Separation Technologies

Role in Membrane-Based Separations

Beyond liquid-liquid extraction, phosphonium (B103445) ionic liquids are also utilized as carriers in membrane-based separation techniques, such as polymer inclusion membranes (PIMs). PIMs combine the functions of extraction and stripping into a single-stage process, offering advantages in terms of reduced solvent inventory and operational simplicity.

The ionic liquid trioctyl(dodecyl)phosphonium chloride (P88812Cl) has been incorporated as a carrier in PIMs for the recovery of platinum group metals. researchgate.net These membranes have demonstrated the ability to selectively transport PGMs like Rh(III) from acidic feed solutions. For instance, efficient and selective transport of rhodium(III) was achieved from a 0.1 mol dm⁻³ HCl solution, separating it from iron(III). researchgate.net The optimal membrane composition for this separation was found to be 50 wt% poly(vinylidene-co-hexafluoropropylene) (PVDF-HFP), 30 wt% P88812Cl, and 20 wt% 2-nitrophenyl octyl ether (2NPOE) as a plasticizer. researchgate.net This application highlights the versatility of phosphonium salts, extending their utility from bulk solvent extraction to advanced membrane separation systems.

Ion Carrier Functionality in Polymer Inclusion Membranes (PIMs)

Polymer Inclusion Membranes (PIMs) are a type of liquid membrane where an extractant (carrier) is immobilized within a polymer matrix. These membranes have shown promise for the selective separation of metal ions. The efficiency of a PIM is largely dependent on the nature of the carrier. While various phosphonium-based ionic liquids have been investigated as carriers in PIMs for the extraction of different metal ions, specific research detailing the use and performance of Tributyl(dodecyl)phosphanium iodide in this capacity is not available in the reviewed literature. General studies on analogous compounds suggest that the length of the alkyl chains on the phosphonium cation can influence the lipophilicity and, consequently, the extraction efficiency and stability of the membrane. However, without specific experimental data for this compound, any discussion of its performance would be speculative.

Application in Supported Liquid Membranes (SLMs)

Supported Liquid Membranes (SLMs) involve an organic liquid phase containing a carrier that is held within the pores of a microporous support. This arrangement facilitates the transport of specific solutes between two aqueous phases. As with PIMs, the choice of carrier is critical to the selectivity and flux of the separation process. While the potential for phosphonium ionic liquids in SLMs has been recognized, specific studies focusing on this compound are not present in the available scientific databases. Research on similar compounds indicates that the performance of the ionic liquid as a carrier in SLMs is influenced by factors such as its viscosity, solubility in the organic solvent, and its affinity for the target ion. The absence of specific data for this compound prevents a detailed analysis of its effectiveness in SLM applications.

Applications in Advanced Materials Science and Engineering

Phosphonium-Based Ionic Liquids (PILs) as Functional Materials

Phosphonium-based ionic liquids (PILs) are a class of molten salts with melting points often below 100 °C. They are characterized by a central phosphorus atom bonded to four organic substituents. nih.gov These materials are gaining significant attention as functional materials due to their desirable properties, such as low volatility, high thermal stability, and wide electrochemical stability windows. nih.gov Compared to their more common nitrogen-based counterparts (like imidazolium (B1220033) or ammonium (B1175870) salts), phosphonium-based ILs often exhibit greater thermal and chemical stability. researchgate.netyoutube.com The specific structure of the Tributyl(dodecyl)phosphanium cation, with its combination of shorter butyl chains and a long dodecyl chain, provides a balance of ionic character and lipophilicity, influencing its behavior in various applications.

The unique properties of phosphonium (B103445) ionic liquids make them excellent candidates for electrolytes in electrochemical devices like batteries and solar cells. researchgate.net An electrolyte's primary function is to facilitate ion transport between the device's electrodes while preventing electrical short circuits. nih.gov Traditional liquid electrolytes often suffer from issues like flammability, toxicity, and leakage, which PILs can mitigate. nih.gov

| Property | Significance in Electrolytes | Contribution of Phosphonium Iodides |

| High Ionic Conductivity | Enables efficient charge transport between electrodes, leading to better device performance. | Provides mobile ions (cation and anion) and increases the amorphous phase of polymer electrolytes, enhancing ion mobility. nih.govnih.gov |

| Wide Electrochemical Window | Allows the electrolyte to remain stable over a broad range of operating voltages without degrading. | Phosphonium cations are generally more electrochemically stable than nitrogen-based analogues, enabling higher voltage applications. nih.gov |

| High Thermal Stability | Ensures safety and reliability of the device, especially under high-temperature operation. | Phosphonium-based ILs typically have higher decomposition temperatures compared to many other ionic liquids. nih.govyoutube.com |

| Low Volatility | Reduces the risk of leakage and flammability, improving the overall safety of the electrochemical device. | As salts, ionic liquids have negligible vapor pressure, making them inherently safer than volatile organic solvents. nih.gov |

This table summarizes the key properties of phosphonium iodide-based electrolytes and their importance in electrochemical applications.

Anion Exchange Membranes (AEMs) are polyelectrolytes containing positively charged functional groups covalently attached to a polymer backbone. organic-chemistry.org These membranes are critical components in electrochemical technologies such as fuel cells and water electrolyzers, where they selectively transport anions (like hydroxide, OH⁻) while blocking cations. mentoslaci.hu The stability and performance of an AEM are highly dependent on the nature of the cationic functional group. organic-chemistry.org

Phosphonium cations are increasingly being investigated as robust functional groups for AEMs due to their superior stability in alkaline environments compared to traditional ammonium-based cations. phasetransfercatalysis.com Research has shown that AEMs functionalized with phosphonium units can exhibit good ionic conductivity and durability. For example, phosphonium groups attached to a polyethylene (B3416737) backbone have been shown to create base-stable membranes. phasetransfercatalysis.com Similarly, composite membranes made from polysulfone and poly(tetraarylphosphonium) ionomers have demonstrated promising thermal stability and ionic conductivity suitable for electrochemical systems. researchgate.net

Beyond electrochemical applications, Tributyl(dodecyl)phosphanium iodide serves as a functional organic material in other areas, most notably as a phase-transfer catalyst (PTC). Phase-transfer catalysis is a powerful technique used in organic synthesis to facilitate reactions between reactants located in different, immiscible phases (e.g., an aqueous phase and an organic phase). osti.gov

The structure of this compound is ideal for this purpose.

The Tributyl(dodecyl)phosphanium cation is lipophilic (oil-soluble) due to the long alkyl chains. This allows it to be soluble in the organic phase.

The iodide anion is hydrophilic and can be exchanged for another anion (e.g., a reactant from the aqueous phase).

The mechanism involves the phosphonium cation picking up a reactant anion from the aqueous phase and transporting it into the organic phase, where it can react with the organic substrate. The iodide anion itself can also act as a potent nucleophile and a good leaving group, which can accelerate certain substitution reactions. For example, in an alkylation reaction where an alkyl chloride is the substrate, the iodide from the PTC can first displace the chloride to form a more reactive alkyl iodide intermediate, which then reacts faster with the desired nucleophile. The combination of the bulky, lipophilic phosphonium cation and the reactive iodide anion makes this compound an effective catalyst for a variety of nucleophilic substitution and condensation reactions. osti.gov

Organic-Inorganic Hybrid Semiconductors and Dielectric Materials

Organic-inorganic hybrid materials combine the properties of organic molecules with those of inorganic frameworks, leading to novel materials with tunable electronic and optical properties. These materials are of great interest for applications in photovoltaics, LEDs, and other optoelectronic devices.

A significant area of research is the development of hybrid perovskites and related structures, particularly iodoplumbates (compounds containing lead and iodine). In these materials, organic cations act as templates, directing the structure of the inorganic lead-iodide framework. The size, shape, and charge of the organic cation determine the dimensionality and connectivity of the resulting inorganic network, which in turn governs the material's electronic properties.

While small cations like methylammonium (B1206745) typically lead to three-dimensional (3D) perovskite structures, larger organic cations tend to produce lower-dimensional (2D, 1D, or 0D) networks. Research into phosphonium-templated iodoplumbates has shown that these materials can form one-dimensional (1D) chain-like structures and exhibit high thermal stability, making them promising for semiconductor applications.

Poly(Ionic Liquid)s (PILs) as Conductive Materials

Poly(ionic liquid)s are a class of polymers where an ionic liquid species is attached to a polymer backbone, either in the main chain or as a pendant group. researchgate.netosti.gov These materials combine the desirable properties of ionic liquids (e.g., ionic conductivity, thermal stability) with the processability and mechanical integrity of polymers. researchgate.net

A monomer can be designed with a polymerizable group (like a vinyl or styrenic unit) and the this compound moiety. Polymerization of this monomer would result in a poly(ionic liquid) where the phosphonium cations are covalently tethered to the polymer chain and the iodide anions are mobile counter-ions. osti.gov

Porous Ionic Liquids and Liquid Metal-Organic Frameworks

The application of phosphonium ionic liquids extends to the creation of porous materials. These can be either porous polymers made from ionic liquid monomers or hybrid materials where the ionic liquid is combined with a pre-existing porous structure like a metal-organic framework (MOF).

Porous ionic polymers can be synthesized where the phosphonium salt is an integral part of the polymer structure. For example, porous organic polymers containing quaternary phosphonium groups have been developed as robust, recyclable catalysts. mdpi.com These materials combine the catalytic activity of the phosphonium center with a high surface area, heterogeneous nature.

A different approach is the creation of Slippery Liquid-Infused Porous Surfaces (SLIPS). In this method, a hydrophobic phosphonium ionic liquid, such as an analogue of this compound, is infused into the pores of a stable polymer substrate like PVC. acs.org The ionic liquid is held within the porous network by capillary forces, creating a smooth, liquid, and non-adherent surface with potent antifouling properties. acs.org The hydrophobicity imparted by the long alkyl chains (e.g., dodecyl) of the phosphonium cation is critical for this application. acs.org

Furthermore, phosphonium ionic liquids can be integrated with metal-organic frameworks (MOFs) to form IL/MOF composites. rsc.org MOFs are crystalline materials with well-defined pores created by linking metal ions with organic ligands. rsc.org The ionic liquid can be incorporated as a guest within the MOF pores or used as a solvent or template during MOF synthesis. rsc.org A phosphonium ionic liquid like this compound could be used to modify the properties of a MOF, potentially enhancing its catalytic activity or improving its performance as an electrolyte in energy storage devices. mdpi.com This strategy combines the permanent porosity of the MOF with the unique chemical environment and conductivity of the ionic liquid. rsc.orgmdpi.com

Interactions with Biological Systems: an Academic Perspective

General Considerations for Bio-Applications of Phosphonium (B103445) Salts

Quaternary phosphonium salts (QPSs) are a class of organophosphorus compounds that have garnered significant interest for a variety of biomedical applications. mdpi.com Their utility stems from their unique chemical structures, which typically consist of a central phosphorus atom bonded to four organic groups, resulting in a positively charged cation. nih.govwikipedia.org This cationic nature is a key determinant of their biological interactions. nih.gov

The biological activity of phosphonium salts is profoundly influenced by the nature of the organic substituents attached to the phosphorus atom. nih.gov For instance, the length of the alkyl chains is a critical factor in determining the antimicrobial properties of these compounds. nih.gov Longer alkyl chains generally lead to increased lipophilicity, which can enhance the interaction of the phosphonium salt with the lipid bilayers of cell membranes. nih.gov This interaction is a primary mechanism of their biological action, often leading to membrane disruption. mdpi.com

In the context of bio-applications, there is a crucial balance that must be achieved between the desired biological activity, such as antimicrobial or anticancer effects, and the potential cytotoxicity towards normal cells. mdpi.com Researchers often focus on modifying the structure of phosphonium salts to optimize this balance. nih.govmdpi.com For example, the use of sterically hindered phosphonium salts, such as those based on tri-tert-butylphosphine (B79228), has been explored to create compounds with high selectivity for pathogens over normal human cells. nih.govmdpi.com

Research on Broader Biological Activities

The biological activities of phosphonium salts have been the subject of extensive research, revealing a broad spectrum of potential applications, including antibacterial, antifungal, and anticancer properties. mdpi.commdpi.com The mechanism of action for their antimicrobial effects is often attributed to their ability to act as membrane disruptors. mdpi.com

Studies have shown that the structure of the phosphonium cation is a key determinant of its biological activity. mdpi.com For instance, research on a range of sterically hindered quaternary phosphonium salts based on tri-tert-butylphosphine demonstrated that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govmdpi.com Specifically, tri-tert-butyl(n-dodecyl)phosphonium bromide and tri-tert-butyl(n-tridecyl)phosphonium bromide have shown a combination of high antimicrobial activity and low cytotoxicity against normal human cells. nih.govmdpi.com

The antifungal activity of phosphonium salts has also been noted, with some compounds showing broad-spectrum efficacy. nih.govmdpi.com For example, tri-n-butyl-n-hexadecylphosphonium bromide has been reported as an antifungal agent with broad-spectrum activity. nih.gov

In the realm of anticancer research, certain phosphonium salts have demonstrated significant cytotoxic activity against various cancer cell lines. nih.gov Alkyl-tri-n-butylphosphonium and alkyltriphenylphosphonium halides, for instance, have been found to be potent cytotoxic compounds against HeLa and K562 cells. nih.gov Notably, tri-n-butyl-n-hexadecylphosphonium bromide was found to be more potent than the clinically used drug cisplatin (B142131) against HeLa cells under the same assay conditions. nih.gov The selective accumulation of these lipophilic cationic compounds in the mitochondria of neoplastic cells is thought to contribute to their anticancer effects. nih.gov

The following table summarizes the biological activities of selected phosphonium salts from various research studies.

| Compound | Biological Activity | Target Organism/Cell Line | Reference |

| Tri-tert-butyl(n-dodecyl)phosphonium bromide | High antimicrobial activity, low cytotoxicity | Gram-positive and Gram-negative bacteria, normal human liver cell line | nih.govmdpi.com |

| Tri-tert-butyl(n-tridecyl)phosphonium bromide | High antimicrobial activity, low cytotoxicity | Gram-positive and Gram-negative bacteria, normal human liver cell line | nih.govmdpi.com |

| Tri-n-butyl-n-hexadecylphosphonium bromide | Potent cytotoxic and antifungal activity | HeLa cells, K562 cells | nih.gov |

| Triphenylalkylphosphonium iodides (with C1-5 alkyl chains) | Active against K562 cells | K562 cells | nih.gov |

These findings underscore the potential of phosphonium salts as a versatile class of compounds with a wide range of biological activities that can be tailored through structural modifications. nih.govmdpi.com

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes for Tailored Phosphonium (B103445) Iodides

The conventional synthesis of quaternary phosphonium salts like tributyl(dodecyl)phosphanium iodide typically involves the quaternization of a tertiary phosphine (B1218219) with an appropriate alkyl halide—in this case, tributylphosphine (B147548) and dodecyl iodide. While effective, future research is anticipated to focus on developing more sophisticated and efficient synthetic methodologies.

A key direction is the creation of tailored phosphonium iodides with precisely controlled architectures. Research into novel synthetic pathways for cyclic phosphines, for example, has demonstrated the potential for creating complex phosphorus-containing heterocycles. nih.govrsc.orgresearchgate.netnih.gov These methods, which may involve the strategic use of metal complexes as phosphorus atom carriers, could be adapted to generate unique phosphine precursors for subsequent quaternization. nih.govresearchgate.net Such routes could offer access to phosphonium salts with enhanced steric or electronic properties.

Furthermore, there is a growing demand for greener and more direct synthetic processes. chemscene.com Future work could explore one-pot syntheses or solvent-free conditions to reduce environmental impact. The development of methods that allow for the introduction of diverse functional groups onto the phosphonium scaffold will be crucial for expanding the compound's utility in various applications. For instance, methods for creating poly-functional phosphonium compounds could lead to materials with dual or multiple roles, such as a combined catalyst and surfactant. nih.gov

Design of Advanced Chiral Phosphonium Catalysts for Complex Asymmetric Transformations

A significant frontier in catalysis is the development of chiral catalysts for asymmetric synthesis, which is essential for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. While this compound is achiral, its basic structure serves as a template for designing advanced chiral phosphonium catalysts.

Future research will likely focus on incorporating chirality into the phosphonium cation. This can be achieved in several ways:

P-Chiral Ligands: Synthesizing phosphonium salts from phosphine precursors that are chiral at the phosphorus atom. The development of P-chiral phosphine ligands has been shown to produce catalysts with excellent enantioselectivity and high activity in various asymmetric reactions. jst.go.jp

Backbone Chirality: Introducing chiral substituents on the alkyl chains. The design of C2-symmetric chiral quaternary phosphonium salts has proven to be a highly effective strategy in asymmetric phase-transfer catalysis. rsc.orgjst.go.jp By replacing the achiral butyl or dodecyl groups with chiral moieties, it may be possible to create a highly effective catalytic environment for asymmetric transformations. mdpi.com

Researchers have successfully designed bifunctional chiral phosphonium catalysts that possess another functional group, such as an amide, to steer the stereochemical outcome of reactions. nih.gov Applying this design principle to long-chain phosphonium salts could lead to highly enantioselective catalysts for reactions like conjugate additions and alkylations under phase-transfer conditions. rsc.orgnih.gov

Development of Next-Generation Phosphonium-Based Ionic Liquids for Sustainable Processes

This compound is a member of the phosphonium-based ionic liquids (PILs), a class of molten salts with melting points at or below room temperature. nih.gov PILs are noted for their high thermal and electrochemical stability, low vapor pressure, and tunable properties, making them attractive for sustainable chemical processes. nih.govresearchgate.netalfa-chemistry.commdpi.com

Future research will focus on developing next-generation PILs based on the tributyl(dodecyl)phosphanium scaffold for specific applications:

Enhanced Electrolytes: Phosphonium ionic liquids are promising electrolytes for energy storage devices like lithium-ion batteries and supercapacitors due to their stability and ionic conductivity. researchgate.netalfa-chemistry.commdpi.com Research on tributylmethylphosphonium iodide (a related compound) doped into polymer electrolytes has shown improved thermal stability and ion transport. mdpi.comresearchgate.net Future work on the dodecyl derivative will likely explore how the long alkyl chain influences properties like viscosity and ion mobility to optimize performance in energy applications. researchgate.net

Green Solvents: The unique properties of PILs make them potential replacements for volatile organic compounds in chemical reactions and separations. alfa-chemistry.com The long dodecyl chain in this compound suggests surfactant-like properties, which could be exploited in biphasic catalysis or for the dissolution and processing of biomass.

CO2 Capture: Task-specific ionic liquids, including phosphonium-based variants, have been investigated for their ability to capture carbon dioxide from gas streams. utexas.edu Future designs could involve functionalizing the phosphonium salt to enhance its affinity and capacity for CO2.

A critical aspect of this research will be tuning the physicochemical properties of the ionic liquid by systematically varying the alkyl chain lengths and, importantly, the counter-anion (replacing iodide with anions like bis(trifluoromethylsulfonyl)imide or dicyanamide) to create PILs optimized for specific sustainable processes. researchgate.net

Integration of Computational and Experimental Approaches for Predictive Design

The synergy between computational modeling and experimental synthesis is revolutionizing materials discovery. This integrated approach is particularly valuable for designing phosphonium compounds with desired properties, saving significant time and resources.

Future research on this compound and its derivatives will increasingly rely on this dual strategy:

Predictive Modeling: Quantum-theoretical methods like Density Functional Theory (DFT) can be used to predict the geometric and electronic structures, stability, and reactivity of novel phosphonium salts before they are synthesized. rsc.orgscience.gov This allows for the in silico screening of numerous candidate structures to identify those with the most promising properties for a given application, such as catalytic activity or basicity. researchgate.net

Understanding Structure-Property Relationships: Combining experimental data from techniques like X-ray scattering with classical and ab initio molecular dynamics simulations can provide deep insights into the liquid structure and transport properties of phosphonium-based ionic liquids. acs.org This understanding is crucial for rationally designing next-generation PILs with tailored viscosity, conductivity, and thermal stability. acs.org

This integrated approach has already been successfully applied to study other phosphonium ionic liquids and to investigate reaction mechanisms, demonstrating its power to guide the experimental design of new compounds and processes. rsc.orgacs.org

Expanding Applications in Emerging Technologies and Green Chemistry

Beyond the established roles of phosphonium salts, future research is set to explore their application in a variety of emerging technological and green chemistry domains. The unique combination of a cationic headgroup and long hydrophobic tails in this compound makes it a versatile molecular tool.

Potential future applications include:

Advanced Phase-Transfer Catalysis: While already used as phase-transfer catalysts, there is scope to apply these compounds to a wider range of organic reactions, particularly in the synthesis of complex molecules where their solubility properties can be advantageous. alfa-chemistry.com

Antimicrobial Agents: Quaternary phosphonium compounds (QPCs), as non-nitrogenous cationic amphiphiles, have shown promise as next-generation antimicrobial agents and disinfectants that may circumvent resistance mechanisms observed with traditional quaternary ammonium (B1175870) compounds. nih.gov The long alkyl chain of this compound is a key feature for disrupting bacterial membranes, making this a promising area for investigation. nih.gov

Novel Reagents in Photochemistry: Recent studies have shown that phosphonium iodide salts can act as photoactive reagents. chinesechemsoc.org The interaction between the phosphonium cation and the iodide anion can form a charge-transfer complex that, upon irradiation with light, generates organic radicals for use in synthesis. This opens up novel, metal-free synthetic pathways. chinesechemsoc.org

Hypervalent Iodine Chemistry: While not a hypervalent compound itself, the iodide anion is a key component. Research into hypervalent iodine compounds is a significant area of green chemistry, and iodonium (B1229267) salts (which contain a cationic iodine center) are used as photoinitiators and in medical imaging. tpu.ru There could be unexplored synergistic effects or applications when combining phosphonium iodide chemistry with hypervalent iodine reagents.

The continued exploration of these and other applications will ensure that phosphonium salts like this compound remain at the cutting edge of chemical innovation.

Q & A

Basic: What synthetic methodologies are recommended for preparing Tributyl(dodecyl)phosphanium iodide, and how can purity be optimized?

This compound is typically synthesized via quaternization of tributylphosphine with dodecyl iodide. Key steps include:

- Reaction conditions : Conduct the reaction in anhydrous solvents (e.g., acetonitrile or toluene) under inert atmosphere to prevent hydrolysis .

- Purification : Recrystallization from ethanol/diethyl ether mixtures or column chromatography (silica gel, chloroform/methanol eluent) can improve purity. Monitor via thin-layer chromatography (TLC) with iodine staining for phosphonium salt detection .

- Characterization : Confirm structure using (expected shift: 20–30 ppm for phosphonium salts) and elemental analysis .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to detect ions .

- Fourier-Transform Infrared (FTIR) : Absence of P-H bonds (~2300 cm) and presence of C-I stretches (~500 cm) .

Advanced: How can researchers resolve contradictions in solubility and stability data for this compound under varying experimental conditions?

- Systematic solubility studies : Test in polar (water, methanol) and non-polar solvents (hexane, toluene) at controlled temperatures (25–60°C). Use dynamic light scattering (DLS) to detect aggregation .

- Stability profiling : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity) with HPLC monitoring. Compare kinetic degradation models (zero-order vs. first-order) to identify dominant pathways .

- Data reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (pH, ionic strength) causing discrepancies .

Advanced: What computational approaches are suitable for modeling the corrosion inhibition mechanism of this compound on metal surfaces?

- Density Functional Theory (DFT) : Calculate adsorption energies, Fukui indices, and molecular electrostatic potential (MEP) to predict active sites .

- Molecular Dynamics (MD) Simulations : Simulate inhibitor-metal interactions in corrosive media (e.g., HCl) using software like LAMMPS or GROMACS. Analyze radial distribution functions (RDFs) to assess adsorption layer stability .

- Synergistic effects : Combine with iodide ions (e.g., KI) to enhance inhibition efficiency via competitive adsorption, validated by electrochemical impedance spectroscopy (EIS) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Perform reactions in fume hoods due to potential iodide vapor release .

- Storage : Keep in airtight containers under dry, dark conditions to prevent photodegradation .

Advanced: How can synergistic inhibition effects between this compound and other additives be quantitatively evaluated?

-

Electrochemical testing : Use EIS and potentiodynamic polarization to measure charge transfer resistance () and corrosion current density () in binary inhibitor systems .

-

Synergy parameters : Calculate synergism coefficients () using the formula:

where represents surface coverage. indicates synergistic behavior .

Basic: What are the emerging applications of this compound in materials science?

- Corrosion inhibition : Effective for carbon steel in acidic environments (e.g., 1.0 M HCl) via adsorption on metal surfaces .

- Phase-transfer catalysis : Facilitates reactions in biphasic systems due to amphiphilic structure .

- Antimicrobial coatings : Quaternary phosphonium salts show activity against Gram-positive bacteria, though efficacy requires further validation .

Advanced: How should experimental designs be structured to minimize confounding variables in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.